Cas no 881-03-8 (2-Methyl-1-nitronaphthalene)

2-Methyl-1-nitronaphthalene structure
2-Methyl-1-nitronaphthalene structure
2-Methyl-1-nitronaphthalene
881-03-8
C11H9NO2
187.194662809372
MFCD00003914
40184
13432

2-Methyl-1-nitronaphthalene Properties

Names and Identifiers

    • 2-Methyl-1-nitronaphthalene
    • 2-Methyl-1-Nitrophthalene
    • Naphthalene, 2-methyl-1-nitro-
    • 1-NITRO-2-METHYLNAPHTHALENE
    • 1-Nitro-2-methyl-naphthaline
    • 2-methyl-1-nitro-naphthalene
    • 2-Methyl-1-nitro-naphthaline
    • Naphthalene,2-Methyl-1-nitro
    • 0IG2R1R9F7
    • IZNWACYOILBFEG-UHFFFAOYSA-N
    • NSC7516
    • methylnitronaphthalene
    • PubChem11253
    • DSSTox_CID_5761
    • Naphthalene, 2-methylnitro-
    • DSSTox_RID_77913
    • DSSTox_GSID_25761
    • 2-methyl-1-nitro-naphthalen
    • 2-Methyl-1-nitronaphthalene (ACI)
    • NSC 7516
    • 2-Methyl-1-nitronaphthalene, 99%
    • CCRIS 4680
    • CAS-881-03-8
    • M0376
    • NCGC00091186-02
    • DTXSID2025761
    • AKOS005095886
    • DTXCID105761
    • EINECS 212-917-5
    • NCGC00257728-01
    • SCHEMBL1710125
    • SY013154
    • EN300-133716
    • CHEMBL1452824
    • Tox21_200174
    • 881-03-8
    • UNII-0IG2R1R9F7
    • DB-021318
    • D70317
    • MFCD00003914
    • NS00039239
    • NITRO-2-METHYLNAPHTHALENE, 1-
    • 92538-34-6
    • Q27236823
    • NCGC00091186-01
    • NSC-7516
    • BRN 1954310
    • 6L-048
    • CS-W016859
    • +Expand
    • MFCD00003914
    • IZNWACYOILBFEG-UHFFFAOYSA-N
    • 1S/C11H9NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3
    • [O-][N+](C1C(C)=CC=C2C=1C=CC=C2)=O
    • 1954310

Computed Properties

  • 187.06300
  • 0
  • 2
  • 0
  • 187.063329
  • 14
  • 224
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.4
  • nothing
  • 0
  • 45.8

Experimental Properties

  • 3.57960
  • 45.82000
  • 1.4900 (estimate)
  • 188°C/20mmHg(lit.)
  • 80.0 to 83.0 deg-C
  • 150.4 °C
  • Not determined
  • Not determined
  • 1.1963 (rough estimate)

2-Methyl-1-nitronaphthalene Security Information

2-Methyl-1-nitronaphthalene Customs Data

  • 2904209090
  • China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-Methyl-1-nitronaphthalene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003I20-1g
2-Methyl-1-nitronaphthalene
881-03-8 95%
1g
$32.00
A2B Chem LLC
AB62568-1g
2-Methyl-1-nitronaphthalene
881-03-8 95%
1g
$17.00 2024-04-19
Aaron
AR003IAC-1g
2-Methyl-1-nitronaphthalene
881-03-8 98%
1g
$5.00
abcr
AB138808-25 g
2-Methyl-1-nitronaphthalene, 98%; .
881-03-8 98%
25 g
€114.60 2023-07-20
Alichem
A219006284-500g
2-Methyl-1-nitronaphthalene
881-03-8 95%
500g
$807.69 2023-08-31
Apollo Scientific
OR30395-25g
2-Methyl-1-nitronaphthalene
881-03-8 98%
25g
£91.00 2023-09-02
Chemenu
CM141310-500g
2-Methyl-1-nitronaphthalene
881-03-8 95%
500g
$693 2021-08-05
Enamine
EN300-133716-0.05g
2-methyl-1-nitronaphthalene
881-03-8 95%
0.05g
$19.0
eNovation Chemicals LLC
D504804-5g
2-Methyl-1-nitronaphthalene
881-03-8 97%
5g
$200 2022-06-06
Fluorochem
069103-1g
2-Methyl-1-nitronaphthalene
881-03-8 97%
1g
£13.00 2022-03-01

2-Methyl-1-nitronaphthalene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Indium triflate Solvents: Water ;  4 h, rt; 20 h, 60 °C
Reference
Indium triflate as a recyclable catalyst for the nitration of aromatic compounds without a halogenated solvent
Yin, Wan-Po; Shi, Min, Journal of Chemical Research, 2006, (9), 549-551

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ;  2 h, 120 °C
1.3 Reagents: Water
Reference
A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols
Zhang, Guofu; Guan, Chenfei; Han, Linjun; Zhao, Yiyong; Ding, Chengrong, Organic & Biomolecular Chemistry, 2022, 20(38), 7640-7644

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  30 min, -40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Alkylation of Nitroarenes via Vicarious Nucleophilic Substitution - Experimental and DFT Mechanistic Studies
Antoniak, Damian; Paluba, Bartosz; Basak, Tymoteusz ; Blaziak, Kacper; Barbasiewicz, Michal, Chemistry - A European Journal, 2022, 28(46),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Bismuth subnitrate Catalysts: Thionyl chloride Solvents: Dichloromethane ;  2 h, rt
Reference
Selective nitration of aromatic compounds with bismuth subnitrate and thionyl chloride
Muathen, Hussni A., Molecules, 2003, 8(7), 593-598

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Acetic acid ;  rt → 10 °C
1.2 Reagents: Nitric acid Solvents: Water ;  10 °C; 2 h, 10 °C
Reference
New types of very efficient photolabile protecting groups based upon the [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) moiety
Buehler, Sigrid; Lagoja, Irene; Giegrich, Heiner; Stengele, Klaus-Peter; Pfleiderer, Wolfgang, Helvetica Chimica Acta, 2004, 87(3), 620-659

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sodium chloride ,  Nitric acid Catalysts: (Perfluoro-o-phenylene)mercury cyclic trimer Solvents: Benzene ,  Nitrobenzene ,  Water ;  6 h, 21 °C
Reference
Cyclic trimeric perfluoro-o-phenylenemercury: a highly efficient phase transfer catalyst for nitration of aromatic substrates with dilute nitric acid
Zaraisky, A. P.; Kachurin, O. I.; Velichko, L. I.; Tikhonova, I. A.; Furin, G. G.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 103-111

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Charge-transfer nitration of naphthalene and the methylnaphthalenes. Part 1. Direct comparison with electrophilic aromatic nitrations
Sankararaman, S.; Kochi, J. K., Journal of the Chemical Society, 1991, (1), 1-12

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, -40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Corey-Chaykovsky Cyclopropanation of Nitronaphthalenes: Access to Benzonorcaradienes and Related Systems
Antoniak, Damian; Barbasiewicz, Michal, Organic Letters, 2019, 21(23), 9320-9325

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  rt → -20 °C
1.2 Solvents: Tetrahydrofuran ;  7 min, -20 - -10 °C; 1 h, -10 - 0 °C
1.3 Solvents: Water ;  overnight
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
1.5 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 50 °C
Reference
Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution
Achmatowicz, Michal; Thiel, Oliver R.; Gorins, Gilles; Goldstein, Corinne; Affouard, Caroline; et al, Journal of Organic Chemistry, 2008, 73(17), 6793-6799

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid
Reference
Novel functionalized indigo derivatives for organic electronics
Klimovich, Irina V. ; Zhilenkov, Alexander V.; Kuznetsova, Lidiya I.; Frolova, Lubov A.; Yamilova, Olga R.; et al, Dyes and Pigments, 2021, 186,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Fuming nitric acid Solvents: Acetic acid ,  Water ;  0 °C; 2 h, cooled
Reference
Mechanistic Insights into Allosteric Structure-Function Relationships at the M1 Muscarinic Acetylcholine Receptor
Abdul-Ridha, Alaa; Lane, J. Robert; Mistry, Shailesh N.; Lopez, Laura; Sexton, Patrick M.; et al, Journal of Biological Chemistry, 2014, 289(48), 33701-33711

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Acetic acid ,  Nitric acid ;  10 °C → rt
Reference
A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide-alkyne click reaction
Malkova, Ksenia; Bubyrev, Andrey; Krivovicheva, Vasilisa; Dar'in, Dmitry; Bunev, Alexander ; et al, Beilstein Journal of Organic Chemistry, 2022, 18, 1636-1641

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Magnesium chloride Solvents: Dimethylformamide
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Synthesis of 2,1-benzisoxazole derivatives from nitroarenes and CH acids in aprotic media
Wrobel, Z., Polish Journal of Chemistry, 1998, 72(11), 2384-2388

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Acetic anhydride
Reference
Synthesis of new heterocycles: condensation of 2-methyl-4H-naphth[1,2-d][1,3]oxazin-4-one with Schiff bases and formation of 3-aryl-2-styrylbenzo[h]quinazolin-4(3H)-ones
Reddy, Mandala Satyanarayana; Ratnam, Chengalvala Venkata, Bulletin of the Chemical Society of Japan, 1985, 58(8), 2449-50

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Acetic acid
Reference
Synthesis of 1,4-sulfur-containing derivatives of 2-methylnaphthalene
Andreeva, M. A.; Budyak, E. V.; Perevalov, V. P.; Rodionov, V. Ya.; Stepanov, B. I.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1978, 21(1), 140-1

Synthetic Circuit 16

Reaction Conditions
Reference
4-Amino-2-methyl-1-naphthalenesulfonic acid
Fierz-David, Hans E.; Mannhart, Emil, Helvetica Chimica Acta, 1937, 20, 1024-40

2-Methyl-1-nitronaphthalene Raw materials

2-Methyl-1-nitronaphthalene Preparation Products

2-Methyl-1-nitronaphthalene Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:881-03-8)
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(CAS:881-03-8)
A LA DING
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:881-03-8)
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2-Methyl-1-nitronaphthalene Related Literature

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Amadis Chemical Company Limited
(CAS:881-03-8)2-Methyl-1-nitronaphthalene
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